![molecular formula C14H17N5 B2915233 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine CAS No. 2034457-89-9](/img/structure/B2915233.png)
2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications
Anticancer Activity
The compound 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine has been studied for its potential anticancer properties. Research indicates that similar compounds exhibit cytotoxic activities against various cancer cell lines, such as A549 (lung carcinoma) and HCT116 (colorectal carcinoma), suggesting that our compound of interest may also hold promise in this field .
Fungicidal Activity
Structural analogs of this compound have been explored for their fungicidal activities. The presence of pyridine groups and their substituents plays a significant role in the biological activity, indicating that 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine could be a candidate for developing new fungicides .
Synthesis of Amides
Compounds containing the pyridinyl group are key intermediates in the synthesis of amides, which are prevalent in organic compounds, polymers, natural products, and pharmaceuticals. The compound could be utilized in the synthesis of various amide-based structures .
Green Chemistry Applications
The methylpyridines family, to which our compound belongs, has been synthesized using greener chemistry protocols in continuous flow setups. This suggests potential environmental benefits if 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine can be synthesized using similar methods .
Anti-tubercular Agents
Related compounds have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis. This implies that our compound might also be explored for its efficacy against tuberculosis .
Organic Synthesis
The compound could serve as an intermediate or reactant in organic synthesis processes, particularly in reactions involving pyridine derivatives .
MDPI - Anticancer Activity Springer - Fungicidal Activity RSC - Synthesis of Amides MDPI - Green Chemistry Applications RSC - Anti-tubercular Agents MDPI - Organic Synthesis
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity .
Mode of Action
It’s worth noting that similar compounds have been synthesized and evaluated for their anti-tubercular activity .
Biochemical Pathways
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , which suggests that they may affect the biochemical pathways associated with this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting potential anti-tubercular effects.
properties
IUPAC Name |
2-methyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-12-10-15-11-14(17-12)19-8-6-18(7-9-19)13-4-2-3-5-16-13/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYUKPKGHSPLHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine |
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